molecular formula C12H7F4NO B5803378 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine

2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine

货号 B5803378
分子量: 257.18 g/mol
InChI 键: QSRQOCQZHDEZRL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine, also known as R547, is a potent and selective inhibitor of cyclin-dependent kinase (CDK) 9, which plays a crucial role in transcriptional regulation and cell cycle progression. CDK9 is a member of the CDK family of serine/threonine kinases and is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex is required for the release of RNA polymerase II from the promoter-proximal pause site and for efficient transcription elongation. R547 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases.

作用机制

2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine exerts its antitumor activity by inhibiting CDK9, which is a key regulator of transcriptional elongation. CDK9 is required for the release of RNA polymerase II from the promoter-proximal pause site and for efficient transcription elongation. Inhibition of CDK9 by this compound leads to the downregulation of several oncogenic genes, including MYC, MCL1, and BCL2L1, which are involved in cell proliferation, survival, and apoptosis. This compound also inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and reduces tumor growth in preclinical models of cancer. This compound has also been shown to reduce inflammation and disease severity in preclinical models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

实验室实验的优点和局限性

2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine is a potent and selective inhibitor of CDK9, which makes it a valuable tool for studying the role of CDK9 in transcriptional regulation and cell cycle progression. However, this compound has some limitations in lab experiments. It is a highly lipophilic compound, which makes it difficult to solubilize in aqueous solutions. It also has poor bioavailability, which limits its use in in vivo studies.

未来方向

There are several future directions for the development of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine and other CDK9 inhibitors. One area of focus is the development of more potent and selective CDK9 inhibitors with improved pharmacokinetic properties. Another area of focus is the identification of biomarkers that can predict response to CDK9 inhibitors in cancer patients. Finally, the combination of CDK9 inhibitors with other targeted therapies, such as immune checkpoint inhibitors and PARP inhibitors, is a promising strategy for the treatment of cancer.

合成方法

The synthesis of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-fluorophenol with 2-bromopyridine in the presence of a base to yield 2-(2-fluorophenoxy)pyridine. The second step involves the reaction of the resulting compound with trifluoroacetic anhydride in the presence of a Lewis acid catalyst to yield 2-(2-fluorophenoxy)-5-trifluoromethylpyridine. The final step involves the reaction of the resulting compound with a suitable amine to yield this compound.

科学研究应用

2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine has been extensively studied in preclinical models of cancer and other diseases. It has shown potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to induce apoptosis and inhibit angiogenesis, which are key processes involved in tumor growth and metastasis. In addition, this compound has shown promising results in preclinical models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

属性

IUPAC Name

2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-9-3-1-2-4-10(9)18-11-6-5-8(7-17-11)12(14,15)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRQOCQZHDEZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。